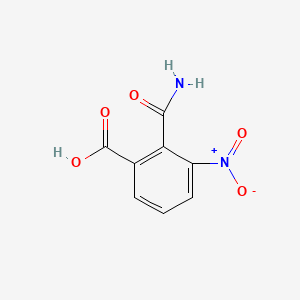

2-Carbamoyl-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWGHRTQOYFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331338 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-45-5 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carbamoyl-3-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carbamoyl-3-nitrobenzoic acid (CAS Number: 77326-45-5), also known as 3-Nitrophthalamic acid, is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a benzoic acid scaffold substituted with ortho-carbamoyl and meta-nitro groups, renders it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization. It further delves into its pivotal role as a strategic building block in the synthesis of targeted therapeutics, with a particular focus on its potential application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The underlying mechanisms of action for nitroaromatic compounds and their therapeutic derivatives, along with relevant signaling pathways, are discussed to provide a holistic understanding of its significance in contemporary drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of pharmaceutical sciences, the identification and utilization of versatile chemical intermediates are paramount to the efficient and innovative development of novel therapeutics. This compound is one such molecule, offering a unique combination of reactive functional groups that can be strategically manipulated to construct a variety of complex molecular architectures.[1] The presence of the carboxylic acid, carbamoyl (amide), and nitro functionalities on a single aromatic ring provides multiple avenues for chemical transformation, including reduction, esterification, and cyclization reactions.[1][2]

While it has been investigated for its potential antimicrobial properties, its primary value in the drug development pipeline lies in its role as a key intermediate for the synthesis of heterocyclic compounds, particularly those relevant to oncology.[2] This guide will explore the fundamental chemistry of this compound and illuminate its strategic importance in the synthesis of targeted therapies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties and structural features of this compound is essential for its effective handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 77326-45-5 | [3] |

| Molecular Formula | C₈H₆N₂O₅ | [3] |

| Molecular Weight | 210.14 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide | [3] |

| Appearance | Off-white solid (typical) | |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, DMSO. |

The crystal structure of this compound has been elucidated, revealing a three-dimensional framework stabilized by intermolecular N-H⋯O hydrogen bonds that link the molecules into ribbons.[1] This structural information is invaluable for understanding its solid-state properties and potential for polymorphism.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective amidation of 3-nitrophthalic anhydride. This process leverages the differential reactivity of the two carbonyl groups in the anhydride ring.

Synthetic Pathway: From 3-Nitrophthalic Anhydride

The reaction proceeds via a nucleophilic attack of ammonia on one of the carbonyl carbons of 3-nitrophthalic anhydride, leading to the opening of the anhydride ring to form the desired phthalamic acid derivative.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

This protocol is adapted from established procedures for the synthesis of related phthalamic acid derivatives and should be optimized for specific laboratory conditions.

Materials:

-

3-Nitrophthalic anhydride

-

Aqueous ammonia (e.g., 28-30%)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrophthalic anhydride in deionized water.

-

Amidation: Cool the suspension in an ice bath and slowly add aqueous ammonia dropwise with vigorous stirring. Monitor the reaction progress, as the anhydride dissolves upon reaction.

-

Precipitation: After the reaction is complete (typically confirmed by the disappearance of the starting material), slowly acidify the reaction mixture with concentrated hydrochloric acid while maintaining a low temperature. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, with splitting patterns consistent with the substitution pattern. A broad singlet for the carboxylic acid proton (often >10 ppm) and two broad singlets for the amide protons. |

| ¹³C NMR | Resonances for the two carbonyl carbons (carboxylic acid and amide), and distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300), C=O stretches for the carboxylic acid and amide (approx. 1650-1750), N-H stretches for the amide (approx. 3200-3400), and characteristic asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 and 1340-1380). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (210.14 g/mol ), along with characteristic fragmentation patterns. |

| Melting Point | A sharp melting point is indicative of high purity. |

| HPLC | A single major peak with a consistent retention time under defined chromatographic conditions, used to determine purity. |

Applications in Drug Development: A Gateway to PARP Inhibitors

The strategic placement of the functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as benzimidazoles and quinazolinones.[2][4] A particularly compelling application is its potential role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.

PARP Inhibition: A Targeted Anticancer Strategy

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[2] Several PARP inhibitors, such as Olaparib and Rucaparib, have been approved for the treatment of BRCA-mutated cancers.[2]

Synthetic Utility in Constructing the PARP Inhibitor Core

Many PARP inhibitors feature a phthalazinone or a related bicyclic heterocyclic core, which serves as a mimic of the nicotinamide moiety of the NAD+ substrate of PARP. This compound can be envisioned as a key starting material for the construction of such cores.

Caption: Proposed synthetic pathway from this compound to a PARP inhibitor core.

A plausible synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the desired heterocyclic system. For instance, the resulting 2-amino-3-carboxybenzamide can undergo condensation with various reagents to form quinazolinone or other related scaffolds.

Potential Biological Activity and Mechanism of Action

While its primary role is as a synthetic intermediate, the inherent structural motifs of this compound suggest potential biological activities.

Antimicrobial Properties of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities. The nitro group can undergo enzymatic reduction within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in the literature, related nitrobenzoic acid derivatives have demonstrated activity against various bacterial and fungal strains.[5]

Modulation of Signaling Pathways

Recent research has indicated that certain nitro-substituted benzoic acid derivatives can modulate key cellular signaling pathways involved in inflammation. For example, a nitroalkene benzoic acid derivative has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] The NF-κB pathway is constitutively active in many cancers and plays a role in promoting cell survival and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy. While direct evidence for this compound is lacking, its nitroaromatic structure suggests that it or its derivatives could potentially interact with components of such signaling pathways.

Caption: Potential modulation of the NF-κB signaling pathway by nitrobenzoic acid derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

The genotoxicity of some nitrobenzoic acid derivatives has been evaluated, with some compounds showing mutagenic potential in bacterial assays.[7] Therefore, it is prudent to handle this compound with care and minimize exposure.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. Its strategic combination of functional groups provides a robust platform for the construction of complex heterocyclic molecules, most notably the core structures of PARP inhibitors. While its intrinsic biological activities warrant further investigation, its primary role as a key building block for targeted therapeutics is well-established within the scientific community. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this compound for the creation of next-generation therapies.

References

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025, August 5). ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). The synthesis of 2-carboxy-6-nitrobenzimidazole 1-oxides by intramolecular oxidation of α-(2,4-dinitrophenylamino)-αβ-unsaturated acyl derivatives. Retrieved from [Link]

-

PubMed. (2019, March 26). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

PubMed. (2020, October 28). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

-

MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

Nature. (n.d.). Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. Retrieved from [Link]

-

PubMed. (2022, October 5). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. Retrieved from [Link]

-

PubMed. (n.d.). Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

Zenodo. (n.d.). DRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Retrieved from [Link]

-

PubMed. (2014, August 15). β-Nitro substituted carboxylic acids and their cytotoxicity. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Retrieved from [Link]

-

ResearchGate. (2018, May 17). A FACILE SYNTHESIS OF QUINAZOLINONE DERIVATIVES THROUGH VILSMEIER INTERMEDIATE. Retrieved from [Link]

-

ResearchGate. (2023, October 5). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Retrieved from [Link]

- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

-

PubMed. (2014, April). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

PubMed Central. (n.d.). TNF-α Modulation of Intestinal Epithelial Tight Junction Barrier Is Regulated by ERK1/2 Activation of Elk-1. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

-

PubMed Central. (2011, March 30). Tumor Necrosis Factor-α Signaling in Macrophages. Retrieved from [Link]

-

PubMed Central. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Retrieved from [Link]

-

Spandidos Publications. (2021, February 18). 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of TNF-{alpha} modulation of Caco-2 intestinal epithelial tight junction barrier: role of myosin light-chain kinase protein expression. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 6. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Carbamoyl-3-nitrobenzoic Acid: Structure, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-carbamoyl-3-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical industry. The document delves into the structural characteristics, physicochemical properties, and detailed synthetic pathways of this compound. Emphasis is placed on providing field-proven insights into the experimental choices and causality behind the synthetic protocols. Furthermore, this guide explores the pivotal role of this compound as a versatile building block in the development of novel therapeutic agents, underscoring its relevance to researchers, scientists, and professionals in drug discovery and development.

Introduction: The Significance of this compound

This compound, also known by its synonym 3-nitrophthalamic acid, is an aromatic organic compound featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group, in addition to a nitro group substituent on the benzene ring.[1] Its strategic placement of reactive functional groups makes it a highly valuable precursor in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, while the carboxylic acid and carbamoyl moieties offer versatile handles for further chemical modifications.[2] This unique combination of features has positioned this compound as a critical intermediate in the synthesis of pharmaceuticals and dyes.[2]

Structural Elucidation and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 3 with a carboxylic acid group, a carbamoyl group, and a nitro group, respectively.

IUPAC Name: this compound[1] Synonyms: 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[1] CAS Number: 77326-45-5[1] Molecular Formula: C₈H₆N₂O₅[1]

The spatial arrangement of the functional groups is crucial for its reactivity, particularly in cyclization reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 210.14 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following sections provide a detailed, field-proven protocol, explaining the rationale behind each critical step.

Synthetic Strategy Overview

The most logical and established synthetic route to this compound involves a two-stage process:

-

Nitration of Phthalic Anhydride: This step introduces the nitro group onto the aromatic ring, yielding a mixture of 3-nitro and 4-nitrophthalic acids.

-

Formation of 3-Nitrophthalic Anhydride: The purified 3-nitrophthalic acid is then dehydrated to form the corresponding anhydride.

-

Aminolysis of 3-Nitrophthalic Anhydride: The final step involves the ring-opening of the anhydride with an ammonia source to selectively form the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[3]

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Concentrated nitric acid (70%)

-

Water

-

Ice

Equipment:

-

Large beaker (e.g., 2 L)

-

Mechanical stirrer

-

Heating mantle or steam bath

-

Separatory funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 2 L beaker equipped with a mechanical stirrer, cautiously add 500 g of phthalic anhydride to 650 mL of concentrated sulfuric acid.

-

Heat the mixture with stirring to 80-90 °C to ensure complete dissolution.

-

Once dissolved, slowly add 210 mL of fuming nitric acid from a separatory funnel over 1-2 hours, maintaining the temperature between 100-110 °C. Caution: This reaction is exothermic and produces toxic nitrogen oxide fumes. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, add 900 mL of concentrated nitric acid.

-

Continue heating and stirring the mixture at 100-110 °C for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into 1.5 L of cold water with vigorous stirring.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the crude product (a mixture of 3- and 4-nitrophthalic acids) using a Büchner funnel.

-

Wash the filter cake with cold water.

-

To separate the isomers, the crude product can be recrystallized from hot water. 3-Nitrophthalic acid is less soluble in water than the 4-nitro isomer and will crystallize out upon cooling.[4]

Expertise & Experience: The use of a mixture of fuming and concentrated nitric acid in sulfuric acid is a classic and potent nitrating mixture required to overcome the deactivating effect of the anhydride group on the aromatic ring. Maintaining the temperature is critical; too low, and the reaction will be sluggish, too high, and there is a risk of runaway reactions and increased formation of byproducts. The purification by recrystallization leverages the differential solubility of the isomers, a common and effective technique in organic synthesis.

Experimental Protocol: Synthesis of 3-Nitrophthalic Anhydride

This protocol is also adapted from a trusted Organic Syntheses procedure.[5]

Materials:

-

3-Nitrophthalic acid (from the previous step)

-

Acetic anhydride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Porcelain dish

-

Mortar and pestle

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of acetic anhydride.

-

Heat the mixture to a gentle reflux until all the 3-nitrophthalic acid has dissolved. Continue heating for an additional 10-15 minutes.

-

Pour the hot solution into a porcelain dish and allow it to cool to room temperature. The 3-nitrophthalic anhydride will crystallize.

-

Grind the solid mass in a mortar and pestle to a fine powder.

-

Wash the powder with anhydrous ether to remove residual acetic anhydride and acetic acid.

-

Dry the product in a desiccator or a vacuum oven. The expected yield is high, typically in the range of 88-93%.[5]

Expertise & Experience: Acetic anhydride is an effective and common dehydrating agent for the conversion of dicarboxylic acids to their corresponding anhydrides. The use of an excess of acetic anhydride ensures the complete conversion of the diacid. Pouring the hot solution to crystallize provides a solid mass that is easily handled and purified.

Experimental Protocol: Synthesis of this compound

This final step involves the selective ring-opening of the anhydride.

Materials:

-

3-Nitrophthalic anhydride (from the previous step)

-

Aqueous ammonia (e.g., 28-30%)

-

Hydrochloric acid (concentrated)

-

Water

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Stirring plate and stir bar

-

pH paper or meter

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Suspend 193 g (1 mole) of 3-nitrophthalic anhydride in a suitable amount of water in a beaker with stirring.

-

Cool the suspension in an ice bath.

-

Slowly add concentrated aqueous ammonia solution dropwise while maintaining the temperature below 10 °C. Continue the addition until the solution becomes basic and all the anhydride has dissolved.

-

Stir the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Slowly acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the this compound.

-

Cool the mixture thoroughly in an ice bath to ensure complete precipitation.

-

Collect the white to off-white precipitate by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product in a desiccator or a vacuum oven.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by the dissolution of the anhydride in the basic solution and the subsequent precipitation of the product upon acidification. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the 3-nitrophthalic anhydride. This leads to the opening of the anhydride ring and the formation of the ammonium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

Applications in Drug Development and Medicinal Chemistry

This compound is not just a laboratory curiosity; it is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds.

Intermediate in the Synthesis of Pomalidomide

One of the most significant applications of this compound and its precursor, 3-nitrophthalic anhydride, is in the synthesis of Pomalidomide.[6] Pomalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the condensation of 3-nitrophthalic anhydride with a glutaramide derivative, followed by the reduction of the nitro group.[7]

Caption: Conceptual pathway for Pomalidomide synthesis.

A Scaffold for Novel Therapeutic Agents

The unique structural features of this compound make it an attractive scaffold for the development of new chemical entities (NCEs) with potential therapeutic activities. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for screening. For instance, derivatives of carbamoyl benzoic acids have been investigated for their potential as antimicrobial and anticancer agents.[8] The core structure can be modified at the carboxylic acid, the carbamoyl nitrogen, or the nitro group (e.g., through reduction to an amine), leading to a vast chemical space for exploration in drug discovery.

Conclusion

This compound is a molecule of significant industrial and academic importance. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their work with this versatile compound. As the demand for novel therapeutics continues to grow, the role of key intermediates like this compound in enabling the synthesis of complex and life-saving drugs will undoubtedly remain crucial.

References

-

Nicolet, B. H.; Bender, J. A. 3-Nitrophthalic Anhydride. Org. Synth.1927 , 7, 70. [Link]

-

Culhane, P. J.; Woodward, G. E. 3-Nitrophthalic Acid. Org. Synth.1927 , 7, 68. [Link]

-

Vibzz Lab. 3-Nitrophthalic acid : Organic synthesis. YouTube, 27 Jan. 2021. [Link] (Note: A representative, stable URL should be used here if available from the search results).

-

MySkinRecipes. This compound. [Link]

-

Reinvestigation of 3-Nitrophthalic acid Synthesis. SID. [Link] (Note: A representative, stable URL should be used here if available from the search results).

-

A Note on the Synthesis of 3-Nitrophthalic Acid. Sciencemadness.org. [Link] (Note: A representative, stable URL should be used here if available from the search results).

-

PubChem. This compound. [Link]

- Google Patents. Process for making nitrophthalic anhydrides.

- Google Patents.

Sources

- 1. This compound | C8H6N2O5 | CID 437547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. AU2016101825A4 - A method for preparation of 3-Nitrophthalic Anhydride - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 2-Carbamoyl-3-nitrobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Carbamoyl-3-nitrobenzoic acid

This compound, also known as 3-Nitrophthalamic acid, is a substituted aromatic compound featuring a benzoic acid backbone with adjacent carbamoyl (-CONH₂) and nitro (-NO₂) groups. These electron-withdrawing substituents create a distinct electronic environment that profoundly influences its spectroscopic signature.

Key Physicochemical Data:

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide | [PubChem][1] |

| CAS Number | 77326-45-5 | [PubChem][1] |

| Molecular Formula | C₈H₆N₂O₅ | [PubChem][1] |

| Molecular Weight | 210.14 g/mol | [PubChem][1] |

| Melting Point | 153-154 °C | [ChemicalBook][2] |

The molecular structure, confirmed by crystallographic studies, shows the steric and electronic interplay of the ortho- and meta-positioned functional groups.[3] For clarity in the subsequent spectroscopic assignments, the following atom numbering scheme will be used.

Caption: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve the polar analyte and the presence of exchangeable protons (-COOH, -NH₂) which would otherwise be lost in solvents like D₂O.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will display a complex pattern for the three adjacent protons (H4, H5, H6). The acidic proton of the carboxyl group and the two amide protons will appear as broad signals.

Table of Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| -COOH (1H) | > 13.0 | Broad singlet | - | Highly deshielded acidic proton, subject to hydrogen bonding. |

| -CONH₂ (2H) | 8.0 - 8.5 | Two broad singlets | - | Amide protons are diastereotopic due to restricted rotation and will appear as two distinct, broad signals. |

| H6 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-8 Hz, J(H6-H4) ≈ 1-2 Hz | Deshielded by the adjacent carboxylic acid group. Coupled to both H5 (ortho) and H4 (meta). |

| H4 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz | Deshielded by the adjacent nitro group. Coupled to both H5 (ortho) and H6 (meta). |

| H5 | 7.8 - 8.0 | Triplet (t) or Triplet of doublets (td) | J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 7-8 Hz | Appears as a pseudo-triplet due to similar ortho-coupling constants to H4 and H6. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters (e.g., 30° pulse, 2-second acquisition time, 2-second relaxation delay) are typically sufficient.[4]

-

Data Acquisition: Acquire 16-64 scans for a good signal-to-noise ratio.

-

Confirmation: To confirm the -COOH and -NH₂ peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signals should diminish or disappear.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing substituents.

Table of Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 (-COOH) | 166 - 168 | Typical range for a carboxylic acid carbon attached to an aromatic ring.[5] |

| C8 (-CONH₂) | 165 - 167 | Typical range for a primary amide carbonyl carbon. |

| C3 (-NO₂) | 148 - 152 | Carbon directly attached to the highly electron-withdrawing nitro group is strongly deshielded. |

| C1 (-COOH) | 135 - 138 | Quaternary carbon attached to the carboxylic acid group. |

| C2 (-CONH₂) | 132 - 135 | Quaternary carbon attached to the carbamoyl group. |

| C6 | 130 - 133 | Aromatic CH carbon ortho to the carboxylic acid group. |

| C4 | 128 - 131 | Aromatic CH carbon ortho to the nitro group. |

| C5 | 124 - 127 | Aromatic CH carbon positioned between two other CH groups. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a standard proton-decoupled pulse program. The spectral width should be set to ~220 ppm.[4]

-

Data Acquisition: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C, especially to observe the quaternary carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be complex but highly informative.

Table of Predicted Major IR Absorption Bands (KBr Pellet/ATR):

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2500-3300 | O-H stretch (hydrogen-bonded dimer) | Carboxylic Acid | Very Broad, Strong |

| 3150-3400 | N-H stretch (symmetric & asymmetric) | Primary Amide (-NH₂) | Medium, two bands |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1670 | C=O stretch (Amide I band) | Amide (-CONH₂) | Strong, Sharp |

| ~1600 | N-H bend (Amide II band) | Amide (-CONH₂) | Medium |

| 1520-1560 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |

| 1340-1370 | N-O symmetric stretch | Nitro (-NO₂) | Strong |

| 1450-1600 | C=C stretch | Aromatic Ring | Medium to Weak (multiple bands) |

| 3000-3100 | C-H stretch | Aromatic Ring | Medium to Weak |

Causality in Interpretation: The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[5] This, combined with two strong carbonyl peaks (one for the acid, one for the amide) and two strong absorptions for the nitro group, provides a powerful and rapid confirmation of the primary functional groups.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and can offer structural information through fragmentation analysis. Electrospray ionization (ESI) in negative ion mode is the preferred method due to the acidic nature of the molecule.

Predicted Mass Spectrum Data (ESI-):

-

Molecular Ion: The most prominent peak is expected to be the deprotonated molecule, [M-H]⁻.

-

Molecular Formula: C₈H₆N₂O₅

-

Exact Mass: 210.0277

-

Predicted m/z for [C₈H₅N₂O₅]⁻: 209.0204

-

-

Plausible Fragmentation Pathways:

-

Loss of H₂O (18.01 Da): Fragmentation of the carboxylic acid group could lead to a peak at m/z 191.0098.

-

Loss of NO₂ (46.01 Da): Cleavage of the C-N bond could result in a fragment at m/z 163.0115.

-

Loss of CONH₂ (44.02 Da): Cleavage of the amide group could yield a fragment at m/z 165.0089.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in negative ion mode (ESI-). Set the capillary voltage and other source parameters to optimize the signal for the target m/z of 209.

-

Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) to observe the molecular ion and any fragments. High-resolution MS (HRMS) is recommended to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation does not rely on a single technique but on the convergence of all data. The workflow below illustrates the logical process for an unambiguous characterization.

Caption: A validated workflow for the comprehensive spectroscopic characterization of the target molecule.

By systematically acquiring and cross-correlating data from these orthogonal techniques, researchers can achieve a high-confidence structural assignment for this compound, ensuring the integrity of their downstream research and development activities.

References

- BenchChem. Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Smolecule. Buy this compound | 77326-45-5.

-

Xue-Mei, L., Shan-Shan, G., Qiang, X., & Shu-Sheng, Z. (2006). This compound. Acta Crystallographica Section E Structure Reports Online, 62(6), o2539–o2540. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

- BenchChem. A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.

-

Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1). Available at: [Link]

Sources

- 1. This compound | C8H6N2O5 | CID 437547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 77326-45-5 CAS MSDS (2-Aminocarbonyl-3-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy this compound | 77326-45-5 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Carbamoyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-carbamoyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various functional materials and pharmaceuticals.[1] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid, to establish a robust methodology for its evaluation. This guide details the underlying scientific principles and provides actionable protocols for determining aqueous and organic solubility, as well as stability under forced degradation conditions as mandated by regulatory bodies. The included experimental designs, analytical method development strategies, and data interpretation frameworks are intended to equip researchers with the necessary tools to thoroughly assess the physicochemical properties of this compound, ensuring its effective and safe application in research and development.

Introduction: The Scientific Imperative

This compound, also known as 3-nitrophthalamic acid, is an important organic intermediate.[2] Its molecular structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. A thorough understanding of its solubility and stability is paramount for its use in synthesis, formulation, and as a potential pharmaceutical building block. This guide provides a detailed roadmap for elucidating these critical parameters.

Physicochemical Properties: A Starting Point

A foundational understanding of the intrinsic properties of this compound is essential for designing robust solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₅ | PubChem CID: 437547[2] |

| Molecular Weight | 210.14 g/mol | PubChem CID: 437547[2] |

| IUPAC Name | This compound | PubChem CID: 437547[2] |

| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide | PubChem CID: 437547[2] |

| Computed XLogP3-AA | 0.1 | PubChem CID: 437547[2] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 437547[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 437547[2] |

The presence of multiple hydrogen bond donors and acceptors, coupled with a low computed partition coefficient (XLogP), suggests a degree of aqueous solubility. However, the rigid aromatic core may limit this.

Solubility Profiling: A Comprehensive Approach

A thorough understanding of a compound's solubility in various media is critical for its application. The following sections outline a systematic approach to determining the solubility of this compound.

Theoretical Considerations

The solubility of this compound will be governed by the interplay of its functional groups with the solvent. The carboxylic acid and carbamoyl groups can participate in hydrogen bonding with protic solvents like water and alcohols. The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid.

Solubility in Aqueous Media

The aqueous solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Equilibrium Solubility Determination in Aqueous Buffers

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using appropriate buffer systems (e.g., phosphate, citrate).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solid. Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV (see Section 5), to determine the concentration of the dissolved compound.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, purification, and formulation. Based on data for related nitrobenzoic acids, we can anticipate its solubility profile. 3-Nitrobenzoic acid is soluble in oxygenated and chlorinated solvents.[3]

Experimental Protocol: Equilibrium Solubility in Organic Solvents

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) until equilibrium is achieved.

-

Sample Collection and Preparation: Collect and prepare samples as described in the aqueous solubility protocol.

-

Quantification: Quantify the dissolved compound using a suitable analytical method.

Table of Expected Solubility Behavior (Based on Analogues)

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate (pH-dependent) | Presence of polar functional groups, but also a rigid aromatic ring. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| Acetone | Moderate to High | Polar aprotic solvent. |

| Ethyl Acetate | Low to Moderate | Moderately polar solvent. |

| Dichloromethane | Low | Non-polar solvent. |

| Toluene | Low | Non-polar solvent. |

Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

General Principles of Forced Degradation

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.

Experimental Protocols for Forced Degradation

4.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Dissolve this compound in a solution of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a solution of 0.1 N NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Anticipated Reaction: Similar to acidic conditions, the carbamoyl group can be hydrolyzed. The carboxylic acid will exist as its carboxylate salt.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in purified water.

-

Heat the solution at a controlled temperature.

-

Withdraw samples at various time points and dilute for analysis.

-

4.2.2. Oxidative Degradation

-

Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points and dilute for analysis.

-

Anticipated Reaction: The aromatic ring or other functional groups may be susceptible to oxidation.

-

4.2.3. Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105 °C).

-

Also, prepare a solution of the compound and expose it to heat.

-

Analyze samples at different time intervals.

4.2.4. Photolytic Degradation

-

Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples at various time points.

Visualization of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy

-

Column Selection: A C18 column is a good starting point for the separation of this moderately polar compound.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid.

-

Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Gradient Elution: A gradient elution program may be necessary to separate the parent compound from its degradation products, which may have different polarities.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of HPLC Method Development

Caption: HPLC method development workflow.

Potential Degradation Pathways

Based on the structure of this compound and literature on related compounds, several degradation pathways can be postulated:

-

Hydrolysis of the Carbamoyl Group: This is a likely pathway under both acidic and basic conditions, leading to the formation of 3-nitrophthalic acid.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Reduction of the Nitro Group: While this is a common microbial degradation pathway, it could also occur under certain chemical conditions, leading to the formation of 2-carbamoyl-3-aminobenzoic acid.[9][10][11][12][13]

-

Ring Opening: Under harsh oxidative conditions, the aromatic ring may be cleaved.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and leveraging the insights from related compounds, researchers can generate the critical data needed for informed decision-making in drug development and other chemical applications. The emphasis on robust experimental design and validated analytical methodology ensures the integrity and reliability of the results obtained.

References

- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P

-

Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - NIH. (URL: [Link])

-

New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH. (URL: [Link])

-

This compound - Sci-Hub. (URL: [Link])

-

This compound | C8H6N2O5 | CID 437547 - PubChem. (URL: [Link])

-

3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (URL: [Link])

-

A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 - PubMed. (URL: [Link])

-

analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (URL: [Link])

-

(PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. (URL: [Link])

-

The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. (URL: [Link])

-

Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15 - PubMed. (URL: [Link])

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])

-

Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41 - MDPI. (URL: [Link])

-

A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 | Request PDF - ResearchGate. (URL: [Link])

-

Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin. (URL: [Link])

-

3-Nitrobenzoic acid - Wikipedia. (URL: [Link])

-

Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate. (URL: [Link])

-

Forced degradation and impurity profiling. (URL: [Link])

-

A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin - UniCH. (URL: [Link])

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid - Widya Mandala Surabaya Catholic University Repository. (URL: [Link])

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: [Link])

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

-

Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14 - NIH. (URL: [Link])

-

The thermal decomposition of benzoic acid - ResearchGate. (URL: [Link])

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

Sources

- 1. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C8H6N2O5 | CID 437547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the carbamoyl group in 2-Carbamoyl-3-nitrobenzoic acid

An In-Depth Technical Guide to the Reactivity of the Carbamoyl Group in 2-Carbamoyl-3-nitrobenzoic Acid

Abstract

This compound, also known as 3-nitrophthalamic acid, is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and complex heterocyclic frameworks.[1] Its synthetic utility is largely dictated by the reactivity of its three functional groups: a carboxylic acid, a nitro group, and a carbamoyl (primary amide) group. This guide provides an in-depth analysis of the carbamoyl group's reactivity, which is intricately modulated by the electronic effects of its neighboring substituents. We will explore the mechanistic underpinnings of its key transformations, including intramolecular cyclization, hydrolysis, rearrangement, and reduction, offering field-proven insights and detailed experimental frameworks for researchers in organic synthesis and drug development.

Molecular Structure and Electronic Landscape

The reactivity of any functional group is a direct consequence of the molecule's overall electronic structure. In this compound, the carbamoyl group is positioned on an aromatic ring between two powerful electron-withdrawing groups (EWGs): a carboxylic acid at the C2 position and a nitro group at the C3 position.

-

Chemical Structure:

Caption: Mechanism of the Hofmann Rearrangement.

Hydrolysis to 3-Nitrophthalic Acid

While amides are the least reactive of the carboxylic acid derivatives, they can be hydrolyzed to the corresponding carboxylic acid under forcing acidic or basic conditions with heat.

[2]Causality of Experimental Choice:

-

Acid-Catalyzed Hydrolysis: Requires a strong acid (e.g., H₂SO₄) and heat. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Involves the direct attack of a strong nucleophile (e.g., OH⁻) on the carbonyl carbon. T[3]his process is effectively irreversible because the final step is an acid-base reaction that forms a resonance-stabilized carboxylate salt. This is often the preferred method due to the higher nucleophilicity of hydroxide compared to water.

Reduction to 2-(aminomethyl)-3-nitrobenzoic Acid

The carbamoyl group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

[2]Authoritative Grounding & Challenges: A significant challenge in this transformation is chemoselectivity. The nitro group is also readily reduced by LiAlH₄. T[4][5]herefore, performing this reaction is likely to result in the reduction of both the amide and the nitro group, yielding 2-(aminomethyl)-3-aminobenzoic acid. Selective reduction of the amide without affecting the nitro group is exceptionally difficult and would require specialized, milder reducing agents or a protecting group strategy for the nitro function.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for in-process checks and purification.

Protocol 1: Intramolecular Cyclization to 3-Nitrophthalimide

-

Materials: this compound (1.0 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.1 eq).

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and sodium acetate.

-

Procedure: a. Add acetic anhydride to the flask. b. Heat the mixture to reflux (approx. 140°C) for 2-3 hours. c. In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup and Purification: a. Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate. b. Pour the cooled mixture into a beaker of cold deionized water to hydrolyze excess acetic anhydride and fully precipitate the product. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol. e. Dry the product in a vacuum oven at 60-70°C. Recrystallize from ethanol or acetic acid if further purification is needed.

Protocol 2: Hofmann Rearrangement to 2-Amino-3-nitrobenzoic Acid

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials: this compound (1.0 eq), Sodium Hydroxide (4.0 eq), Bromine (1.1 eq), Deionized Water.

-

Reaction Setup: Prepare a solution of NaOH in water in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, and cool it to 0-5°C in an ice-salt bath.

-

Procedure: a. Slowly add bromine to the cold NaOH solution via the dropping funnel with vigorous stirring to form a solution of sodium hypobromite. Maintain the temperature below 10°C. b. In a separate beaker, dissolve the this compound in a cold solution of NaOH (2.0 eq) in water. c. Add the solution of the starting material dropwise to the sodium hypobromite solution, keeping the temperature between 0-10°C. d. After the addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 1-2 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Carefully acidify the solution with concentrated HCl until the pH is ~3-4 to precipitate the amino acid product. c. Cool the mixture in an ice bath to ensure complete precipitation. d. Collect the solid by vacuum filtration and wash with cold water. e. Dry the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Summary: Reactivity Profile

| Reaction Type | Reagents & Conditions | Product | Key Considerations |

| Intramolecular Cyclization | Heat (e.g., >150°C) or Acetic Anhydride | 3-Nitrophthalimide | A highly favorable intramolecular reaction. |

| Hofmann Rearrangement | 1. Br₂, NaOH, H₂O, 0-10°C2. Heat (70-80°C) | 2-Amino-3-nitrobenzoic acid | Provides a route to an important amino acid precursor. |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | 3-Nitrophthalic acid | Requires forcing conditions; effectively irreversible. |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 3-Nitrophthalic acid | Requires forcing conditions; reaction is at equilibrium. |

| Reduction | LiAlH₄, then H₂O workup | 2-(aminomethyl)-3-aminobenzoic acid | Low chemoselectivity; both amide and nitro groups are typically reduced. |

Conclusion

The carbamoyl group in this compound exhibits a rich and synthetically valuable reactivity profile. Its transformations are heavily influenced by the ortho-positioning of the carboxylic acid and the strong electron-withdrawing nature of the adjacent nitro group. While susceptible to standard amide reactions such as hydrolysis and reduction, its most significant and facile transformations are intramolecular cyclization to 3-nitrophthalimide and the Hofmann rearrangement to 2-amino-3-nitrobenzoic acid. A thorough understanding of these reaction pathways and the electronic factors that govern them allows researchers to strategically employ this molecule as a versatile scaffold in the development of novel therapeutics and advanced materials.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

Wikipedia. Hofmann rearrangement. [Link]

-

PHARMD GURU. HOFMANN REARRANGEMENT. [Link]

-

Principles of Drug Action 1, Spring 2005. Amides. [Link]

-

Saha, A. et al. Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements: Synthesis of amines. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Cain, R.B. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

-

Hulet, R. (2021, February 5). 17: Preparation and reactions of amides [Video]. YouTube. [Link]

- Google Patents. JPS5726652A - Reduction of nitrobenzoic acid.

-

Pawar, S. S., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. Buy this compound | 77326-45-5 [smolecule.com]

- 5. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

Role of the nitro group in 2-Carbamoyl-3-nitrobenzoic acid reactions

An In-depth Technical Guide on the Role of the Nitro Group in 2-Carbamoyl-3-nitrobenzoic Acid Reactions

Abstract

This compound is a multifaceted organic compound whose reactivity is profoundly governed by the electronic and steric interplay between its constituent functional groups. This technical guide offers an in-depth analysis of the pivotal role the nitro group plays in dictating the chemical behavior of this molecule. We will explore how its powerful electron-withdrawing nature modulates the acidity of the carboxylic acid, deactivates the aromatic ring towards electrophilic attack, and conversely, activates it for potential nucleophilic aromatic substitution. Furthermore, this guide will detail key transformations, such as the reduction of the nitro group, which opens pathways to novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles that drive the reactions of this compound.

Core Physicochemical and Electronic Properties

This compound, with the molecular formula C₈H₆N₂O₅, possesses a unique substitution pattern on the benzene ring that defines its chemical character.[1][2] The spatial arrangement of a carboxylic acid, a carbamoyl group, and a nitro group creates a complex electronic environment that is key to understanding its reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₅ | [1][2] |

| Molecular Weight | 210.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Synonym | 3-Nitrophthalamic acid | [2] |

The Dominant Electronic Influence of the Nitro Group

The nitro group (—NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[4] Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[5]

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group.[6]

This strong electron withdrawal significantly reduces the electron density of the aromatic ring, rendering it deactivated towards electrophilic aromatic substitution.[4][7] Concurrently, this electron deficiency makes the ring susceptible to attack by nucleophiles, a critical aspect for nucleophilic aromatic substitution (SNAr) reactions.[4][8]

Caption: Electronic effects of the nitro group.

Impact on Acidity: The Ortho Effect

Substituents on a benzoic acid ring significantly influence the acidity of the carboxyl group. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion.[5][9][10] In this compound, the nitro group at the 3-position strongly contributes to this effect.

However, a more dominant phenomenon is the ortho effect . Almost any group in the ortho position relative to the carboxylic acid will increase its acidity, often more than the same group in the meta or para positions.[9][11][12] This is attributed to a combination of electronic and steric factors.[9] In this molecule, the adjacent carbamoyl group at the 2-position forces the carboxylic acid group to twist out of the plane of the benzene ring.[11][12] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton.[11]

| Compound | pKₐ | Reason for Acidity Change |

| Benzoic Acid | 4.20 | Reference compound. |

| 3-Nitrobenzoic Acid | 3.47 | Increased acidity due to the electron-withdrawing nitro group stabilizing the conjugate base.[13] |

| 2-Nitrobenzoic Acid | 2.21 | Significantly increased acidity due to the ortho effect and electron withdrawal.[3] |

| This compound | Predicted to be highly acidic | Acidity is enhanced by both the ortho carbamoyl group (steric effect) and the meta nitro group (electronic effect). |

Key Chemical Transformations

The nitro group is not merely a passive electronic influencer; it is an active participant and a key site for chemical transformation. Its reactivity dictates the synthetic utility of this compound.

Reduction of the Nitro Group to an Amine

The most significant and synthetically useful reaction involving the nitro group is its reduction to an amine (—NH₂). This transformation is fundamental because it completely alters the electronic character of the substituent from a strong electron-withdrawing group to a potent electron-donating group.[14] This conversion opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. The resulting 3-amino-2-carbamoylbenzoic acid is a derivative of anthranilic acid, a valuable scaffold in medicinal chemistry.

Common methods for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl).[14][15]

This protocol provides a standard laboratory procedure for the reduction of an aromatic nitro group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.

-

Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Caption: Experimental workflow for nitro group reduction.

Influence on Aromatic Substitution Reactions

The combined electron-withdrawing power of the nitro, carboxylic acid, and carbamoyl groups strongly deactivates the benzene ring, making electrophilic substitution reactions very difficult.[13][16] If a reaction were forced under harsh conditions, the directing effect of the existing substituents would need to be considered. The nitro group is a meta-director, while the carboxylic acid and carbamoyl groups are also meta-directors.[7] This would direct an incoming electrophile to the C5 position.

While this compound itself lacks a conventional leaving group for an SNAr reaction, the principle is crucial for its derivatives. The presence of a strong electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack.[8][17][18] For a derivative, such as one with a halogen at the C4 or C6 position, the nitro group at C3 would facilitate the displacement of that halogen by a nucleophile.

The SNAr mechanism proceeds in two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[8][19] The negative charge is delocalized across the ring and, critically, onto the electron-withdrawing nitro group.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.[19]

Caption: Generalized SNAr mechanism.

Conclusion